N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex heterocyclic compound featuring a pentacyclic core system with integrated phosphorus and oxygen atoms. The structure includes a central phosphorous atom at position 13, flanked by two oxygen atoms (12,14-dioxa) and a fused pentacyclic scaffold.
Properties
IUPAC Name |
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPBCPUPILJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps. One common method includes the reaction of appropriate phosphine precursors with diols under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired pentacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their structure and function. The pathways involved in these interactions are subject to ongoing research .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
Biological Activity
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound notable for its unique pentacyclic structure and potential applications in medicinal chemistry and materials science. This article explores its biological activity based on available research findings.
Structural Overview
The compound features a molecular formula of and a molecular weight of approximately 415.46 g/mol. Its intricate structure includes multiple interconnected rings and a phosphorus atom integrated into the framework.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following sections detail specific areas of biological activity associated with this compound.
1. Anticancer Properties
Research has indicated that phosphine-phosphoramidite ligands can influence cancer cell proliferation and apoptosis. In particular:
- Mechanism of Action : The compound acts as a ligand in rhodium-catalyzed enantioselective hydrogenation processes that can be linked to the synthesis of bioactive molecules.
- Case Studies : A study demonstrated that similar phosphine derivatives showed inhibitory effects on various cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis and inhibiting cell cycle progression .
2. Antimicrobial Activity
Compounds with phosphorous-containing structures have been explored for their antimicrobial properties:
- Activity Spectrum : Initial tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Quantitative Data : In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against selected bacterial strains .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated:
- Target Enzymes : Phosphine derivatives have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE).
- Research Findings : A study highlighted that similar compounds exhibited IC50 values in the micromolar range for AChE inhibition .
Synthesis and Experimental Procedures
The synthesis of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa involves multi-step synthetic pathways including:
- Formation of the pentacyclic structure.
- Introduction of functional groups such as phosphine and amine.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(2-amino-naphthalen-1-yl)naphthalen-2-amine | Dioxaphosphole | Exhibits strong fluorescence properties |
| 4-butyl-N-(11bR)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin | Dioxaphosphepin | Known for its stability and low toxicity |
| (R)-MonoPhos | Phosphine Oxide | Utilized extensively in catalysis due to its efficiency |
Q & A
Q. Methodological Recommendations :
- Use low-temperature reflux (e.g., 85°C in dry acetonitrile) to minimize decomposition .
- Employ high-resolution chromatography (HPLC or GC-MS) for purification .
- Optimize catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions) to improve yield .
How does the compound’s stereoelectronic configuration influence its reactivity in substitution reactions?
Advanced Research Question
The phosphorus atom’s hybridization (λ⁵-P) and adjacent oxygen atoms create a polarized environment that directs reactivity. Key factors include:
- Electron-withdrawing effects from the dioxa ring, enhancing electrophilic character at phosphorus.
- Ring strain in the pentacyclic system, which may favor ring-opening reactions under nucleophilic attack.
Q. Experimental Design :
- Perform DFT calculations to map electron density distribution and predict reactive sites .
- Validate with kinetic isotope effects (KIE) studies to probe transition-state geometry during substitution .
What analytical techniques are most reliable for resolving structural ambiguities in this compound?
Basic Research Question
Structural confirmation requires complementary techniques:
- X-ray crystallography provides absolute stereochemical assignment, especially for the pentacyclic core (e.g., bond lengths: P–O = 1.62–1.65 Å, C–C = 1.54 Å) .
- Multinuclear NMR (³¹P, ¹³C, ¹H) identifies substituent environments (e.g., ³¹P shifts at δ 25–30 ppm indicate λ⁵-P oxidation state) .
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 697.7) .
Data Contradiction Analysis :
Discrepancies between computed and observed NMR shifts may arise from solvent effects or dynamic conformational changes. Use variable-temperature NMR to resolve such issues .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
Computational tools enable rational modification of the core structure:
- Molecular docking predicts binding affinity to biological targets (e.g., kinases or GPCRs) by simulating interactions with the compound’s aromatic and phosphorus motifs .
- QSAR models correlate substituent effects (e.g., trifluoromethyl groups) with bioavailability or toxicity .
Validation Strategy :
Synthesize derivatives with systematic substituent variations (e.g., replacing isopropyl groups with bulkier tert-butyl) and test in vitro for activity shifts .
What mechanisms underlie the compound’s potential as a catalyst in asymmetric synthesis?
Advanced Research Question
The phosphorus center and chiral pentacyclic framework may act as a stereodirecting ligand in catalysis. Proposed mechanisms include:
- Lewis acid activation via phosphorus lone pairs.
- π-π stacking between aromatic substituents and substrates to enforce enantioselectivity.
Q. Experimental Validation :
- Conduct kinetic resolution experiments with chiral substrates (e.g., epoxides) to measure enantiomeric excess (ee) .
- Compare catalytic efficiency against known phosphorus ligands (e.g., BINAP) .
How can inconsistencies in reported synthetic yields be addressed?
Data Contradiction Analysis
Discrepancies arise from undocumented variables (e.g., trace moisture, catalyst purity). Mitigation strategies:
- Reproduce reactions under strictly anhydrous conditions (e.g., Schlenk line techniques) .
- Use design of experiments (DoE) to statistically optimize parameters (e.g., temperature, stoichiometry) .
What are the compound’s stability profiles under physiological conditions, and how does this impact medicinal chemistry applications?
Advanced Research Question
Key stability concerns:
- Hydrolysis of the dioxa-phosphorus ring in aqueous media (pH 7.4).
- Oxidative degradation of aromatic substituents.
Q. Methodological Recommendations :
- Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Modify the structure with electron-donating groups (e.g., methoxy) to enhance oxidative resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
